molecular formula C21H26N2O4 B2368419 (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 17766-72-2

(4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

カタログ番号: B2368419
CAS番号: 17766-72-2
分子量: 370.449
InChIキー: SVSCXRHSTDTESI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone” is a chemical compound . It has been studied for its potential metabolic benefits as a non-selective α-adrenoceptor antagonist .


Molecular Structure Analysis

The molecular structure of this compound has been investigated previously by means of the radioligand binding assay . The compound has a strong affinity for α1- adrenoceptors with K i = 95.5 ± 8.9 nM, and moderate affinity for α2-adrenoceptors K i = 511.6 ± 34.8 nM .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not explicitly mentioned in the available literature .

科学的研究の応用

Therapeutic Potential and Pharmacological Applications

Piperazine derivatives, including the molecule , have been extensively researched for their broad therapeutic applications. A comprehensive patent review highlights the significant presence of the piperazine moiety in a variety of drugs utilized for their antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protector, anti-inflammatory, and imaging agent properties. This review illustrates the versatility of piperazine-based molecules in medicinal chemistry, emphasizing their role in central nervous system (CNS) agents, anticancer, and cardio-protective therapies, among others. Such compounds have shown potential due to the modifiable nature of the piperazine ring, which can significantly influence the pharmacokinetic and pharmacodynamic profiles of the resultant molecules. This adaptability underscores the piperazine scaffold's capacity as a flexible building block for drug discovery, aimed at designing novel therapeutics for various diseases (Rathi, Syed, Shin, & Patel, 2016).

Development in Tuberculosis Treatment

Another notable application of piperazine derivatives is in the development of novel treatments for tuberculosis (TB). Macozinone, a piperazine-benzothiazinone compound, is undergoing clinical studies for its efficacy against TB. This compound targets decaprenylphosphoryl ribose oxidase (DprE1), a critical enzyme in the synthesis of arabinan polymers of the cell wall in Mycobacterium tuberculosis. The promising results from pilot clinical studies highlight the potential of piperazine derivatives in advancing TB drug regimens, indicating a strategic pathway for combating this infectious disease (Makarov & Mikušová, 2020).

Psychotic and Mood Disorder Treatments

Piperazine derivatives have also been employed in the treatment of psychotic and mood disorders. Lurasidone, a benzisothiazole derivative with a piperazine component, has been developed for the treatment of schizophrenia and bipolar depression. This novel antipsychotic demonstrates a unique pharmacodynamic profile with significant efficacy and tolerability for short-term treatment, highlighting the potential benefits of piperazine derivatives in managing major affective disorders without inducing significant weight gain, metabolic, or cardiac abnormalities (Pompili et al., 2018).

作用機序

Target of Action

The primary targets of (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone are the α1B and α2A-adrenoceptors . These receptors are part of the sympathetic nervous system and play a crucial role in regulating various physiological processes.

Mode of Action

The compound acts as a non-selective antagonist of α1B and α2A-adrenoceptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the activation of the adrenoceptors by endogenous catecholamines, thereby modulating the response of the sympathetic nervous system.

Biochemical Pathways

For instance, α1-adrenoceptor antagonists can improve disrupted lipid and carbohydrate profiles, while the inhibition of the α2-adrenoceptor may contribute to body weight reduction .

Pharmacokinetics

In a study, it was administered intraperitoneally at a dose of 5 or 2 mg/kg body weight per day . The compound was observed to reduce the level of triglycerides and glucose in the rat plasma .

Result of Action

The administration of this compound resulted in reduced levels of triglycerides and glucose in the rat plasma .

Action Environment

The environment can influence the action, efficacy, and stability of a compound. It’s important to note that the compound’s effects were studied in an animal model of obesity induced by a high-fat diet , suggesting that diet could be a significant environmental factor.

特性

IUPAC Name

[4-(2-methylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-15-7-5-6-8-17(15)22-9-11-23(12-10-22)21(24)16-13-18(25-2)20(27-4)19(14-16)26-3/h5-8,13-14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSCXRHSTDTESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。